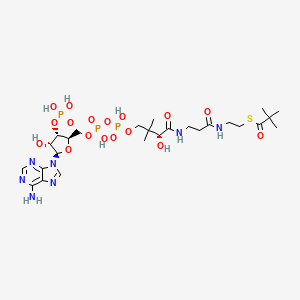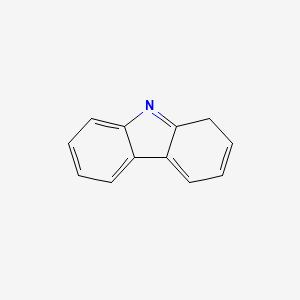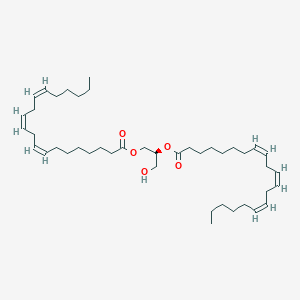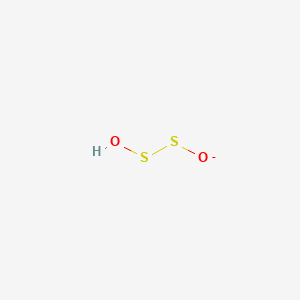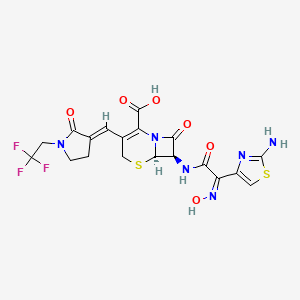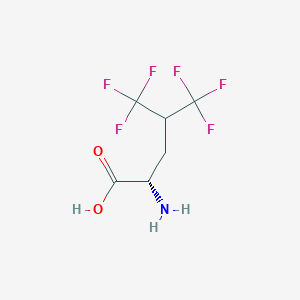![molecular formula C23H21BrN6O3 B1241820 4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide](/img/structure/B1241820.png)
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-amino-N'-[[3-bromo-5-ethoxy-4-(1-naphthalenylmethoxy)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide is a member of naphthalenes.
Wissenschaftliche Forschungsanwendungen
Anticancer Applications
- Compounds with structures similar to the queried chemical have shown promising results in anticancer evaluations. For instance, certain 1,3,4-oxadiazole derivatives have demonstrated significant activity against breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).
Pharmacological Potential
- Research has been conducted to explore the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives. These studies include toxicity assessments, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions, showing that these compounds can have diverse pharmacological applications (M. Faheem, 2018).
Antimicrobial and Antifungal Activities
- New derivatives containing 1,3,4-oxadiazole fragments have been synthesized and evaluated for their antimicrobial and antifungal activities. These compounds have shown potential at low concentrations against various microbial strains, indicating their applicability in developing new antimicrobial agents (Voskienė et al., 2012).
DNA Interaction and Drug Potential
- Studies involving Schiff base ligands derived from similar compounds have revealed DNA binding activity, suggesting potential applications in drug development. These compounds have been evaluated as suitable drug candidates due to their interaction with DNA (Kurt et al., 2020).
Development of Electrochromic Materials
- Research into the synthesis of novel polymers incorporating 1,3,4-oxadiazole segments has led to advancements in electrochromic devices. These studies highlight the impact of structural manipulation on the physical properties of materials, contributing to the development of new electrochromic materials (Constantin, Bejan, & Damaceanu, 2019).
Anticonvulsant Activity
- Novel semicarbazone-based 1,3,4-oxadiazoles have been synthesized and tested for anticonvulsant activity. These compounds have shown promise in various models of seizures, contributing to the development of new anticonvulsant drugs (Rajak et al., 2010).
Eigenschaften
Produktname |
4-amino-N'-{(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene}-1,2,5-oxadiazole-3-carbohydrazonamide |
|---|---|
Molekularformel |
C23H21BrN6O3 |
Molekulargewicht |
509.4 g/mol |
IUPAC-Name |
4-amino-N'-[(E)-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylideneamino]-1,2,5-oxadiazole-3-carboximidamide |
InChI |
InChI=1S/C23H21BrN6O3/c1-2-31-19-11-14(12-27-28-22(25)20-23(26)30-33-29-20)10-18(24)21(19)32-13-16-8-5-7-15-6-3-4-9-17(15)16/h3-12H,2,13H2,1H3,(H2,25,28)(H2,26,30)/b27-12+ |
InChI-Schlüssel |
TVXDYAQKPKQXHU-KKMKTNMSSA-N |
Isomerische SMILES |
CCOC1=C(C(=CC(=C1)/C=N/N=C(/C2=NON=C2N)\N)Br)OCC3=CC=CC4=CC=CC=C43 |
SMILES |
CCOC1=C(C(=CC(=C1)C=NN=C(C2=NON=C2N)N)Br)OCC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
CCOC1=C(C(=CC(=C1)C=NN=C(C2=NON=C2N)N)Br)OCC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



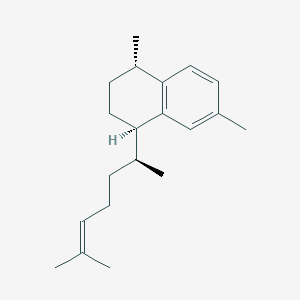

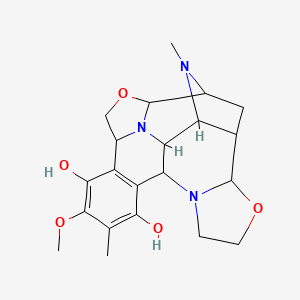
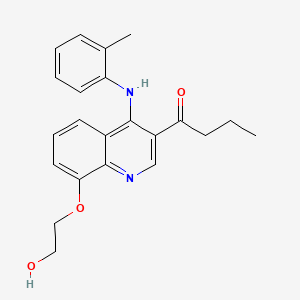
![2-butyl-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-5-phenyl-6-dimethoxymethyl-1H-imidazopyridine](/img/structure/B1241745.png)
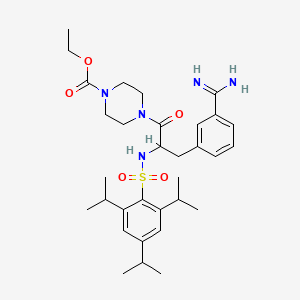
![15-Oxabicyclo[10.2.1]pentadeca-5,9-dien-2-ol, 12-isopropyl-1,5,9-trimethyl-](/img/structure/B1241747.png)
